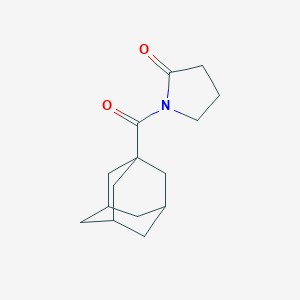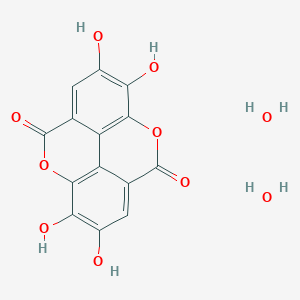
Ellagic acid dihydrate
描述
Ellagic acid dihydrate is a naturally occurring polyphenol compound found in various fruits and vegetables, such as strawberries, raspberries, pomegranates, and nuts. It is known for its potent antioxidant properties and has been extensively studied for its potential health benefits, including anti-carcinogenic, anti-inflammatory, and anti-mutagenic effects .
作用机制
Target of Action
Ellagic acid dihydrate primarily targets a variety of enzymes. It acts as an inhibitor for Carbonic Anhydrases 1-14 , Casein Kinase II subunit alpha , and cAMP-dependent protein kinase catalytic subunit alpha . These enzymes play crucial roles in various biological processes, including cellular respiration, signal transduction, and cell cycle regulation.
Mode of Action
this compound interacts with its targets primarily through inhibition. It acts as a selective and ATP-competitive inhibitor of CK2 . It also acts as an uncompetitive inhibitor of arginine methyltransferase CARM1 and blocks histone H3R17 methylation . These interactions can lead to changes in enzyme activity, affecting the downstream biological processes they regulate.
Pharmacokinetics
It is known that after oral consumption, ellagic acid reaches maximum concentrations in about 1 hour . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and anti-proliferative/anti-cancer effects . By inhibiting key enzymes and modulating biochemical pathways, this compound can exert therapeutic effects, including antioxidant, anti-mutagenic, and anti-carcinogenic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH of the environment . More research is needed to fully understand how different environmental factors influence the action of this compound.
生化分析
Biochemical Properties
Ellagic acid dihydrate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as a selective and ATP-competitive inhibitor of casein kinase 2 (CK2) with an IC50 of 40 nM . Additionally, it moderately inhibits DNA topoisomerases I and II, Lyn, PKA catalytic subunit, Lyk, GSK-3, PKC, and FGR . This compound also acts as an uncompetitive inhibitor of arginine methyltransferase CARM1, blocking histone H3R17 methylation . These interactions highlight the compound’s role in regulating various biochemical pathways and cellular processes.
Cellular Effects
This compound exhibits a wide range of effects on different cell types and cellular processes. It has been shown to induce apoptosis and inhibit the proliferation of various cancer cell types in vitro and in vivo . The compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating metabolic pathways and modulating signaling pathways associated with cytoprotection . This compound also exhibits neuroprotective properties, reducing oxidative stress and inflammation in neuronal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It scavenges free radicals, regulates phase I and II enzymes, and modulates the synthesis of proinflammatory and profibrotic cytokines . The compound also influences the synthesis and degradation of lipids and maintains essential trace element levels . This compound’s ability to form hydrogen bonds with water molecules gives rise to layers of molecules throughout the crystal, contributing to its stability and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . This compound has been shown to protect red blood cell membranes from oxidative stress during aging, highlighting its potential long-term benefits .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can prevent cognitive impairments induced by scopolamine and diazepam at doses of 30 and 100 mg/kg . High doses of this compound may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the gut microbiota. The compound has been shown to regulate a microbiota-metabolites-immunity axis, influencing the composition of the gut microbiome and increasing the relative abundances of short-chain fatty acids-producing bacteria . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is cell-permeable and interacts with transporters and binding proteins to facilitate its localization and accumulation . Its ability to form hydrogen bonds with water molecules contributes to its distribution within the cellular environment .
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form hydrogen bonds and interact with specific biomolecules. The compound’s planar structure and hydrogen bonding with water molecules give rise to layers of molecules throughout the crystal, directing it to specific compartments or organelles . These interactions play a crucial role in determining the compound’s activity and function within the cell.
准备方法
Synthetic Routes and Reaction Conditions
Ellagic acid dihydrate can be synthesized through the hydrolysis of ellagitannins, which are complex polyphenolic compounds found in plants. The hydrolysis process involves breaking down the ester bonds in ellagitannins under acidic or alkaline conditions, yielding hexahydroxydiphenoyl (HHDP) groups that spontaneously lactonize to form Ellagic Acid .
Industrial Production Methods
Industrial production of this compound often involves extracting ellagitannins from plant materials, such as the residues and industrial streams of the pulp industry. These plant materials are subjected to chemical processing under controlled conditions to hydrolyze the ellagitannins and produce Ellagic Acid .
化学反应分析
Types of Reactions
Ellagic acid dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its electro-oxidation, which is a pH-dependent, two-step quasireversible process .
Common Reagents and Conditions
Reduction: Specific conditions for reduction reactions are less commonly reported but may involve reducing agents under controlled environments.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired product.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of Ellagic Acid, which may have different biological activities and properties .
科学研究应用
Ellagic acid dihydrate has a wide range of scientific research applications:
Chemistry: Used as a standard antioxidant in various chemical assays and studies.
Medicine: Investigated for its anti-carcinogenic, anti-inflammatory, and neuroprotective effects. .
相似化合物的比较
Ellagic acid dihydrate is often compared with other polyphenolic compounds, such as:
Quercetin: Another naturally occurring polyphenol with similar antioxidant and anti-inflammatory properties.
Gallic Acid: A precursor to Ellagic Acid, known for its antioxidant and antimicrobial activities.
Urolithins: Metabolites of Ellagic Acid with improved bioavailability and potential health benefits.
This compound is unique due to its potent antioxidant properties and its ability to modulate multiple biological pathways, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8.2H2O/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19;;/h1-2,15-18H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPCRIPMALGRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known mechanisms of action for Ellagic Acid Dihydrate's anticancer properties?
A1: While the exact mechanisms are still under investigation, research suggests that this compound exerts its anticancer effects through multiple pathways. It has been shown to inhibit the carcinogenic properties of various chemical compounds, including benzo[alpha]pyrene-7,8-diol-9,10-epoxide, aflatoxin B1, N-methyl-N-nitrosourea, 3-methyl-cholanthrene, and 7,12-dimethylbenz[alpha]anthracene []. Furthermore, this compound exhibits strong antioxidant activity, particularly against hydrogen peroxide-induced mutations, and offers significant protection against DNA scissions [].
Q2: How does the structure of this compound contribute to its activity?
A2: this compound's planar structure, determined through X-ray crystallography, plays a crucial role in its activity []. This planar structure, combined with its ability to form hydrogen bonds with water molecules, allows it to intercalate into DNA and potentially interfere with the binding of carcinogens.
Q3: Are there any studies comparing the antioxidant activity of this compound with other known antioxidants?
A3: Yes, studies have compared the antioxidant capacity of this compound with other antioxidants like resveratrol, selenium, curcumin, vitamins C and E, quercetin dihydrate, sulforaphane, glutathione reduced, trolox, butylated hydroxanisole (BHA), butylated hydroxytoluene (BHT), and N-acetyl-L-cysteine (NAC) []. In assays using hydrogen peroxide as a mutagen and measuring protection against DNA scissions, this compound demonstrated the strongest protective effects among all tested antioxidants [].
Q4: Beyond its antioxidant properties, does this compound influence other biological processes?
A4: Research suggests that this compound can act as a CARM1 (coactivator-associated arginine methyltransferase 1) inhibitor []. This inhibition has been linked to changes in the epigenetic landscape of stem cells, particularly affecting the morphology of nucleoli and the levels of pluripotency markers like OCT4 and NANOG [].
Q5: Has this compound shown any potential in enhancing fat crystallization in food applications?
A5: Yes, studies have explored the use of this compound as an additive to promote fat crystallization in food products [, ]. Research indicates that it can significantly increase the initial crystallization temperature of triacylglycerols without affecting melting temperatures, suggesting potential applications in controlling fat crystallization in food systems [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C14H6O8 • 2(H2O), and its molecular weight is 338.24 g/mol.
Q7: How stable is this compound under different conditions?
A7: While the provided research doesn't delve into specific stability data, this compound's existence in its dihydrate form highlights its ability to form stable hydrogen bonds with water molecules []. Further investigation is needed to determine its stability profile under various storage conditions, pH levels, and temperatures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


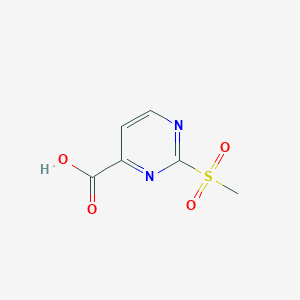
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
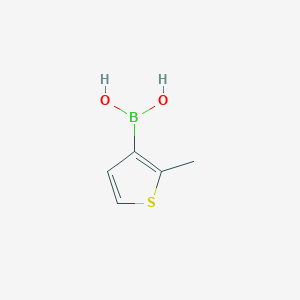


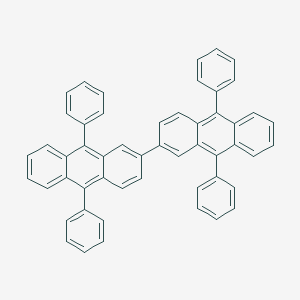
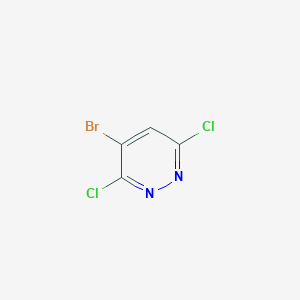

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
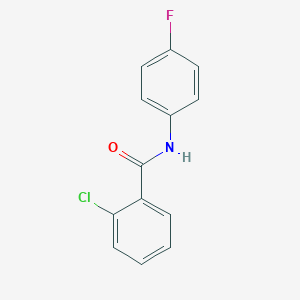
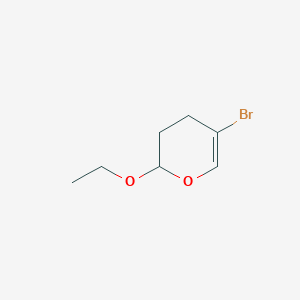
![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)
![7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)
